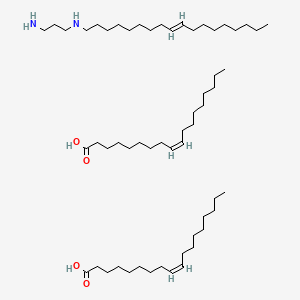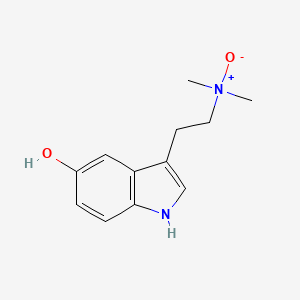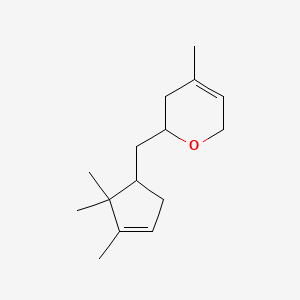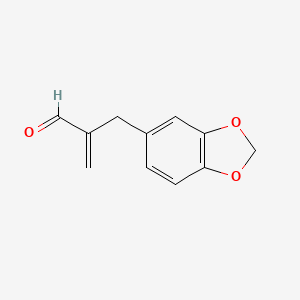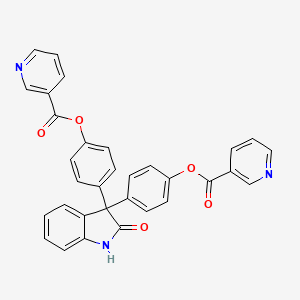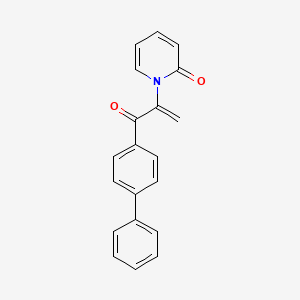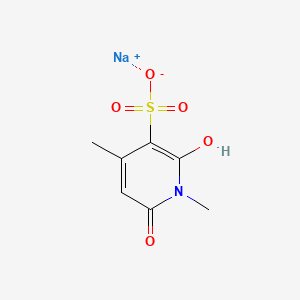
Oleyl borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl borate is an organoboron compound that has garnered interest due to its unique properties and potential applications. It is formed by the esterification of oleyl alcohol with boric acid. This compound is known for its lubricating properties and is often used in various industrial applications, including as an additive in lubricants and as a corrosion inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleyl borate is typically synthesized through the esterification reaction between oleyl alcohol and boric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
C18H35OH+B(OH)3→C18H35O-B(OH)2+H2O
In this reaction, oleyl alcohol (C18H35OH) reacts with boric acid (B(OH)3) to form this compound (C18H35O-B(OH)2) and water. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the oleyl alcohol.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oleyl borate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to oleyl alcohol and boric acid.
Oxidation: this compound can be oxidized to form borate esters with different oxidation states.
Substitution: The borate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various nucleophiles can be used to substitute the borate group.
Major Products Formed
Hydrolysis: Oleyl alcohol and boric acid.
Oxidation: Borate esters with different oxidation states.
Substitution: Substituted borate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oleyl borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Widely used as a lubricant additive and corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of oleyl borate involves its ability to form stable complexes with various substrates. The borate group can interact with hydroxyl groups and other nucleophiles, forming stable borate esters. This property is particularly useful in lubrication, where this compound forms a protective layer on metal surfaces, reducing friction and wear.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl borate: Another borate ester used as a plasticizer and in the production of borosilicate glass.
Borate-based bioactive glasses: Used in biomedical applications for bone regeneration and wound healing.
Uniqueness
Oleyl borate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its lubricating ability. This makes it particularly effective as a lubricant additive compared to other borate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields, from industrial applications to scientific research. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
71839-43-5 |
|---|---|
Molekularformel |
C18H37BO3 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enoxy]boronic acid |
InChI |
InChI=1S/C18H37BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10,20-21H,2-8,11-18H2,1H3/b10-9- |
InChI-Schlüssel |
LJOUMIFRRRQONS-KTKRTIGZSA-N |
Isomerische SMILES |
B(O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
B(O)(O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







